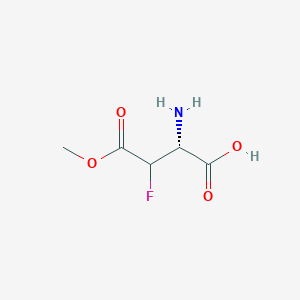![molecular formula C18H12FN B13416526 9-Fluoro-7-methylbenzo[c]acridine CAS No. 482-41-7](/img/structure/B13416526.png)
9-Fluoro-7-methylbenzo[c]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Fluoro-7-methylbenzo[c]acridine: is a heterocyclic aromatic compound that belongs to the acridine family. Acridine derivatives are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and antiviral activities . The unique structure of this compound, which includes a fluorine atom and a methyl group, contributes to its distinct chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-7-methylbenzo[c]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoroaniline with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the acridine ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions:
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the fluorine and methyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nitrating agents, sulfonating agents; often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated acridine derivatives.
科学的研究の応用
Biology: The compound has been studied for its interactions with biological macromolecules, such as DNA and proteins. Its ability to intercalate into DNA makes it a valuable tool in molecular biology research .
Medicine: Due to its anticancer properties, 9-Fluoro-7-methylbenzo[c]acridine is being investigated as a potential chemotherapeutic agent. It has shown promise in inhibiting the growth of certain cancer cell lines .
Industry: The compound is used in the development of fluorescent dyes and materials for visualization of biomolecules and in laser technologies .
作用機序
The primary mechanism of action of 9-Fluoro-7-methylbenzo[c]acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . Additionally, the compound can inhibit topoisomerase and telomerase enzymes, which are crucial for DNA replication and cell division . These interactions lead to the inhibition of cancer cell growth and proliferation .
類似化合物との比較
Amsacrine: An acridine derivative used as an anticancer agent.
Quinacrine: Known for its antimalarial and anticancer properties.
Acridine Orange: Used as a fluorescent dye and in cancer therapy.
Uniqueness: 9-Fluoro-7-methylbenzo[c]acridine is unique due to the presence of both a fluorine atom and a methyl group, which enhance its chemical stability and biological activity. The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes . The methyl group contributes to its selective binding to biological targets .
特性
CAS番号 |
482-41-7 |
|---|---|
分子式 |
C18H12FN |
分子量 |
261.3 g/mol |
IUPAC名 |
9-fluoro-7-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H12FN/c1-11-14-8-6-12-4-2-3-5-15(12)18(14)20-17-9-7-13(19)10-16(11)17/h2-10H,1H3 |
InChIキー |
JORZEHDIWUENBL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)

![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
![(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B13416468.png)






![(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13416503.png)



